molecular formula C12H11BrN2O B13326470 4-(Benzyloxy)-5-bromopyridin-3-amine

4-(Benzyloxy)-5-bromopyridin-3-amine

Cat. No.: B13326470
M. Wt: 279.13 g/mol
InChI Key: DOXLLPVERSJWDJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromopyridin-3-amine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-bromopyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-5-bromopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Zinc or tin in dilute mineral acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(Benzyloxy)-5-bromopyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromopyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-5-bromopyridin-3-amine stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of a benzyloxy group and a bromine atom provides a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-4-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C12H11BrN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2

InChI Key

DOXLLPVERSJWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2N)Br

Origin of Product

United States

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